4-bromo-1-ethylisoquinoline
Description
Properties
CAS No. |
7114-89-8 |
|---|---|
Molecular Formula |
C11H10BrN |
Molecular Weight |
236.1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 Ethylisoquinoline and Analogous Structures
Precursor Synthesis and Functional Group Introduction Strategies
The successful synthesis of complex molecules like 4-bromo-1-ethylisoquinoline hinges on the strategic assembly of precursors and the precise installation of key functional groups. This involves building the core isoquinoline (B145761) scaffold and then functionalizing it, or incorporating the desired substituents into the starting materials prior to ring formation.
Synthesis of Substituted Isoquinoline Precursors
The isoquinoline framework, a bicyclic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring, can be constructed through several established methods. Classical approaches like the Bischler-Napieralski reaction, Pictet-Gams reaction, and Pictet-Spengler synthesis remain fundamental in forming the isoquinoline core from acyclic precursors such as β-arylethylamides or β-arylethylamines. wikipedia.orgnrochemistry.com For instance, the Bischler-Napieralski reaction utilizes a β-phenylethylamide, which undergoes cyclization promoted by a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), a direct precursor that can be oxidized to the aromatic isoquinoline. nrochemistry.comorganic-chemistry.org
More contemporary methods offer versatile routes to highly substituted isoquinolines. One such approach involves the convergent assembly of multiple components in a single operation. For example, metalated o-tolualdehyde tert-butylimines can react with nitriles to provide a direct route to 3-substituted isoquinolines. harvard.edu Other modern syntheses build upon the availability of functionalized starting materials, such as o-cyanobenzyl ketones or 2-halobenzylamines, which can be cyclized to form the desired heterocyclic system. organic-chemistry.orgshahucollegelatur.org.in These methods provide access to a diverse array of isoquinoline precursors that can be further modified.
Introduction of Bromine via Electrophilic or Transition Metal-Mediated Halogenation
Introducing a bromine atom onto the isoquinoline skeleton can be achieved either by direct halogenation of the pre-formed heterocycle or by incorporating a bromine source during the ring-forming step.
Electrophilic aromatic substitution on the isoquinoline ring is a common strategy. However, this reaction is highly regioselective and sensitive to conditions. thieme-connect.com When isoquinoline is subjected to electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI), the reaction preferentially occurs on the benzene ring rather than the pyridine ring. thieme-connect.comresearchgate.net The presence of strong acids, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), deactivates the ring system by protonating the nitrogen atom, which directs the substitution primarily to the C-5 position, and to a lesser extent, the C-8 position. thieme-connect.comthieme-connect.comresearchgate.net Achieving bromination at the C-4 position via this method is generally not feasible due to the electronic properties of the isoquinoline ring.
Transition metal-catalyzed halogenation offers alternative pathways for C–H functionalization. acs.org A more direct route to 4-bromoisoquinolines involves incorporating the bromine atom during the cyclization process. For example, palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides in the presence of a bromine source like palladium(II) bromide (PdBr₂) and copper(II) bromide (CuBr₂) can directly yield 4-bromoisoquinoline (B23445) derivatives. researchgate.net This approach avoids the regioselectivity issues associated with electrophilic substitution on the pre-formed ring. Another strategy involves the halogen exchange of a precursor, such as the conversion of a 4-hydroxyisoquinoline (B107231) (an isoquinolone) to a 4-bromoisoquinoline using a brominating agent like phosphorus tribromide (PBr₃). chemicalbook.com
Regioselective Functionalization at the C-1 and C-4 Positions
Achieving the specific 1,4-disubstitution pattern of this compound requires precise control over regioselectivity. The C-1 and C-4 positions of the isoquinoline ring exhibit distinct reactivities. The C-1 position is electrophilic in nature and is susceptible to nucleophilic attack. iust.ac.ir Therefore, the introduction of an ethyl group at C-1 can often be accomplished through the addition of an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium, to the C=N bond of the isoquinoline.
In contrast, direct functionalization of the C-4 position is more challenging. As noted, electrophilic attack typically favors the C-5 and C-8 positions. thieme-connect.com Recent methodologies have been developed to address this challenge. One innovative strategy for C-4 alkylation involves a temporary dearomatization of the isoquinoline ring, which activates the C-4 position for nucleophilic attack. acs.org However, for the synthesis of this compound, the most effective strategies are those that construct the ring with the bromine atom already in place at C-4. The palladium-catalyzed cyclization of 2-alkynyl benzyl azides is a prime example of such a method, directly forming the 4-bromo-substituted core. researchgate.net Subsequent nucleophilic addition of an ethyl group at the C-1 position would then complete the synthesis.
Cyclization Reactions and Annulation Protocols
Cyclization and annulation reactions are powerful tools for constructing the isoquinoline ring system, often allowing for the incorporation of desired substituents with high degrees of control and efficiency.
Palladium-Catalyzed Cyclization Approaches (e.g., from 2-alkynyl benzyl azides)
A highly effective and selective method for synthesizing 4-bromoisoquinolines utilizes the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. researchgate.net In this approach, the starting azide (B81097) undergoes an intramolecular cyclization, and the choice of catalyst and additives dictates the final product. Specifically, the synthesis of 4-bromoisoquinoline can be achieved when the reaction is conducted in the presence of a palladium catalyst system that includes a bromine source. researchgate.net
This methodology is attractive because it introduces the bromine atom at the C-4 position with high regioselectivity during the ring-forming step. The process is believed to involve the coordination of palladium to the alkyne, followed by intramolecular attack of the azide, nitrogen extrusion, and subsequent steps that incorporate bromine into the final aromatic structure. A similar cyclization of 2-alkynyl benzyl azides can be catalyzed by silver (Ag) salts, though this typically leads to non-halogenated isoquinolines unless a halogen source is included. organic-chemistry.org
| Starting Material (Substituent R) | Catalyst System | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Phenyl | PdBr₂/CuBr₂/LiBr | MeCN | 80 °C | 4-Bromo-3-phenylisoquinoline | 85% |
| 4-Methoxyphenyl | PdBr₂/CuBr₂/LiBr | MeCN | 80 °C | 4-Bromo-3-(4-methoxyphenyl)isoquinoline | 80% |
| 4-Chlorophenyl | PdBr₂/CuBr₂/LiBr | MeCN | 80 °C | 4-Bromo-3-(4-chlorophenyl)isoquinoline | 82% |
This table illustrates how specific palladium-catalyzed conditions can be used to synthesize various 3-substituted-4-bromoisoquinolines from 2-alkynyl benzyl azide precursors.
Bischler-Napieralski Reaction and its Variants for Isoquinoline Core Formation
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a strong dehydrating agent. wikipedia.org This reaction proceeds via an intramolecular electrophilic aromatic substitution to yield a 3,4-dihydroisoquinoline. wikipedia.orgslideshare.net The dihydroisoquinoline can then be dehydrogenated (oxidized) to the corresponding aromatic isoquinoline.
To synthesize a 1-ethylisoquinoline (B1594896) using this method, the required precursor would be N-(2-phenylethyl)propanamide. The reaction is typically promoted by strong Lewis acids and dehydrating agents.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Phosphoryl chloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene (B28343), acetonitrile) | Widely used and effective for many substrates. |
| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃ or in refluxing toluene/xylene | A stronger dehydrating agent, effective for less reactive substrates. |
| Polyphosphoric acid (PPA) | Heated neat or in a high-boiling solvent | Acts as both an acid catalyst and dehydrating medium. |
| Triflic anhydride (B1165640) (Tf₂O) | Often used with phenethylcarbamates at milder temperatures | A very powerful promoter for the cyclization. |
While highly effective for forming the basic isoquinoline skeleton, using the Bischler-Napieralski reaction to produce this compound directly is complex. It would necessitate starting with a phenethylamine (B48288) that is already brominated at the ortho position to the ethylamino group. The synthesis of such a precursor could be challenging, and the electronic effects of the bromine atom might impede the cyclization step. Therefore, it is often more practical to form the isoquinoline ring first and then introduce the substituents, or to use alternative cyclization strategies like the palladium-catalyzed method described previously.
Green Chemistry Approaches and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes has led to the development of green synthetic routes for isoquinoline derivatives, which are applicable to the synthesis of this compound. These methods prioritize the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions to minimize environmental impact.
One notable approach involves the use of a Ru(II)/PEG-400 catalytic system for the synthesis of 1-phenylisoquinoline (B189431) derivatives. This method utilizes polyethylene (B3416737) glycol (PEG-400) as a biodegradable and recyclable solvent, offering high atom economy and a simple extraction procedure for the product. While this specific example leads to a phenyl-substituted isoquinoline, the underlying principle of using a recyclable catalytic system in a green solvent is a key strategy that can be adapted for the synthesis of alkyl-substituted isoquinolines like this compound.
Visible-light catalysis has also emerged as a powerful tool for constructing isoquinoline frameworks under mild conditions. acs.org These reactions often proceed with high efficiency and can accommodate a range of functional groups, suggesting their potential applicability for synthesizing complex isoquinolines without the need for high temperatures or harsh reagents. acs.org
Furthermore, mechanochemical methods, such as ball milling, offer a solvent-free or low-solvent approach to chemical synthesis. acs.orgacs.org The direct alkynylation of quinoline (B57606)/pyridine N-oxides has been successfully demonstrated using this technique, which is notable for its broad functional group tolerance and the use of water as the only waste product. acs.org This strategy could potentially be extended to the synthesis of 1-alkylisoquinolines from appropriate precursors.
Table 1: Overview of Green Synthesis Strategies for Isoquinoline Derivatives
| Strategy | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Ru(II)/PEG-400 Catalysis | Recyclable catalyst, biodegradable solvent (PEG-400), high atom economy. | Adaptation of the catalytic system for the introduction of an ethyl group instead of a phenyl group. | |
| Visible-Light Catalysis | Mild reaction conditions, energy-efficient, suitable for sensitive compounds. | Photochemical cyclization or functionalization to form the substituted isoquinoline core. | acs.org |
Advanced Synthetic Transformations
The construction of the this compound molecule requires specific strategies for introducing the key functional groups: the bromine atom at the C4 position and the ethyl group at the C1 position.
Strategies for Introducing the Ethyl Moiety
The introduction of an alkyl substituent at the C1 position of the isoquinoline ring is a crucial transformation. Several methods have been developed for the synthesis of 1-substituted isoquinolines that can be applied to introduce an ethyl group.
One versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govnih.gov This reaction forms an eneamido anion intermediate which can be trapped with various electrophiles, allowing for the synthesis of a diverse array of highly substituted isoquinolines. nih.govnih.gov By selecting an appropriate nitrile and electrophile, this method could be tailored for the synthesis of 1-ethylisoquinoline precursors.
Another strategy involves the heterocyclization of α-benzyl TosMIC (tosylmethyl isocyanide) derivatives with electrophiles. acs.org This method has been successfully applied to the total synthesis of the alkaloid cassiarin A and is particularly efficient when electron-donating groups are present on the benzene ring. acs.org The use of an appropriate electrophile could direct the synthesis towards a 1-ethyl substituted product.
Furthermore, direct C-H functionalization reactions represent a modern and efficient approach. While many examples focus on arylation, the development of catalytic systems for C-H alkylation is an active area of research. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route.
Stereoselective and Enantioselective Synthesis Efforts
While this compound itself is not chiral, the principles of stereoselective and enantioselective synthesis are highly relevant for the preparation of its derivatives, particularly those with additional stereocenters, which are common in isoquinoline alkaloids. clockss.org
Significant progress has been made in the enantioselective synthesis of 1-substituted tetrahydroisoquinolines. clockss.org One common strategy involves the asymmetric reduction of an intermediate 3,4-dihydroisoquinoline. clockss.org Another powerful approach is the use of chiral auxiliaries, often derived from natural amino acids, which guide the stereochemical outcome of the reaction. clockss.org
More recently, asymmetric catalysis has become a prominent tool. Chiral phase-transfer catalysts have been used in the (3+3) cycloaddition reactions of diazo compounds and isoquinolinium methylides to produce chiral triazino[5,4-a]isoquinoline derivatives with excellent enantioselectivity (up to 99% ee). acs.orgacs.org Anion-binding catalysis has also been employed for the enantioselective dearomatization of isoquinolines to generate cyclic α-aminophosphonates. rsc.org These advanced catalytic methods highlight the potential for creating chiral analogs of this compound with high stereocontrol.
Table 2: Enantioselective Strategies for Isoquinoline Derivatives
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Asymmetric Reduction | Enantioselective reduction of a 3,4-dihydroisoquinoline intermediate. | Often employs chiral catalysts or reagents. | clockss.org |
| Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. | The auxiliary is removed after the desired stereocenter is created. | clockss.org |
| Asymmetric (3+3) Cycloaddition | Reaction of diazo compounds with isoquinolinium methylides using a chiral phase-transfer catalyst. | Yields chiral polycyclic heterocompounds with high enantiomeric excess. | acs.orgacs.org |
Isolation and Purification Techniques Employed in Academic Synthesis
The successful synthesis of this compound relies on effective isolation and purification techniques to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.
For bromo-substituted isoquinolines, a common purification strategy involves a combination of extraction and chromatography. orgsyn.orgchemicalbook.com After the reaction is complete, the crude product is typically extracted from the reaction mixture using an appropriate organic solvent. chemicalbook.com
Column chromatography is a widely used technique for separating the desired product from unreacted starting materials and byproducts. orgsyn.orgchemicalbook.com Silica gel is a common stationary phase, and the mobile phase is a carefully selected solvent system, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. orgsyn.orgchemicalbook.com The polarity of the eluent is optimized to achieve good separation.
Recrystallization is another powerful purification method for solid compounds. ijddr.in This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. ijddr.in As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. ijddr.in For bromo-isoquinolines, a mixture of heptane (B126788) and toluene has been used for recrystallization. orgsyn.org
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-phenylisoquinoline |
| 3,4-dihydroisoquinoline |
| cassiarin A |
| α-benzyl TosMIC (tosylmethyl isocyanide) |
| PEG-400 (Polyethylene glycol 400) |
| Ru(II) |
| Heptane |
| Toluene |
| Dichloromethane |
| Ethyl acetate |
| Diethyl ether |
| Hexane |
Chemical Reactivity and Derivatization Strategies of 4 Bromo 1 Ethylisoquinoline
Cross-Coupling Reactions at the Bromine Moiety
The bromine atom at the C4-position of 4-bromo-1-ethylisoquinoline is a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. libretexts.orgrsc.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base, solvent, and reaction conditions can significantly influence the efficiency and outcome of the coupling. For instance, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been successfully demonstrated, highlighting the versatility of this methodology. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Electrophile | Nucleophile | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Ethyl-4-phenylisoquinoline |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1-Ethyl-4-(pyridin-3-yl)isoquinoline |
Heck and Sonogashira Coupling Reactions for Olefination and Alkynylation
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the olefination of the 4-position of the isoquinoline (B145761) ring. The reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. mdpi.com The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene due to steric considerations during the migratory insertion step. youtube.com
The Sonogashira coupling, on the other hand, is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper(I) catalysts, allows for the introduction of alkyne functionalities at the C4-position of this compound. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Table 2: Heck and Sonogashira Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 1-Ethyl-4-styrylisoquinoline |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Ethyl-4-(phenylethynyl)isoquinoline |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Ethyl-4-((trimethylsilyl)ethynyl)isoquinoline |
Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of arylamines and has largely replaced harsher traditional methods. wikipedia.org For this compound, this reaction allows for the introduction of a variety of primary and secondary amines at the C4-position, leading to the formation of 4-amino-1-ethylisoquinoline derivatives. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success and broad applicability of this reaction. nih.govorganic-chemistry.org
The reaction typically employs a palladium precatalyst and a phosphine ligand, along with a strong base such as sodium tert-butoxide. The choice of ligand is critical and can influence the scope of the reaction with respect to both the amine and the aryl halide. researchgate.net
Transformations Involving the Ethyl Substituent
The ethyl group at the C1-position of the isoquinoline ring also offers opportunities for chemical modification, although it is generally less reactive than the C4-bromo substituent.
Oxidation and Reduction Pathways of the Ethyl Group
The ethyl group can potentially undergo oxidation to introduce carbonyl or hydroxyl functionalities. However, direct oxidation of the ethyl group without affecting the isoquinoline ring can be challenging. Specific oxidizing agents and reaction conditions would be required to achieve selective transformation. For instance, oxidation of the benzylic position of the ethyl group could potentially yield 1-(1-hydroxyethyl)isoquinoline or 1-acetylisoquinoline.
Conversely, while the ethyl group itself is saturated, the isoquinoline ring can be reduced. For example, the reduction of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved using hydrosilanes in the presence of a catalyst. researchgate.net A similar reduction of the isoquinoline core of this compound would lead to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. The regioselectivity of such reductions can be influenced by the substituents on the ring. nih.gov
Functionalization of the Ethyl Side Chain
Further functionalization of the ethyl side chain can be envisioned through various synthetic strategies. For instance, if the ethyl group is first oxidized to an acetyl group, the resulting ketone can serve as a handle for a variety of transformations. Aldol condensation with aldehydes or ketones could extend the carbon chain, while reduction of the ketone would yield a secondary alcohol. This alcohol could then be subjected to further reactions such as esterification or etherification.
Another potential route for functionalization involves the deprotonation of the benzylic position of the ethyl group using a strong base, followed by reaction with an electrophile. This would allow for the introduction of various substituents at the α-carbon of the ethyl group. The feasibility of this approach would depend on the acidity of the benzylic protons and the stability of the resulting carbanion.
Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Core
The isoquinoline nucleus is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the existing substituents. In the case of this compound, the interplay between the activating ethyl group and the deactivating but ortho-, para-directing bromo group, along with the inherent electronic properties of the heterocyclic ring system, dictates the outcome of these reactions.
Electrophilic Aromatic Substitution:
Electrophilic substitution on the benzene (B151609) ring portion of the isoquinoline core is a key method for introducing further functionalization. The ethyl group at C-1 is an activating group, directing incoming electrophiles to the ortho and para positions relative to it (C-5 and C-7). Conversely, the bromine atom at C-4 is a deactivating group but also directs to the ortho and para positions (C-5). The combined influence of these groups suggests that electrophilic attack is most likely to occur at the C-5 position, which is ortho to the bromine and para to the activating influence of the isoquinoline nitrogen and the ethyl group's transmitted effect.
Typical electrophilic substitution reactions that could be applied to this compound include nitration and halogenation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 4-bromo-1-ethyl-5-nitroisoquinoline. Similarly, bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator could potentially introduce a bromine atom at a benzylic position on the ethyl group, but electrophilic bromination on the aromatic ring would likely require a Lewis acid catalyst and would also be anticipated to occur at the C-5 position.
Nucleophilic Aromatic Substitution:
The bromine atom at the C-4 position is the primary site for nucleophilic substitution. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the isoquinoline nitrogen. A variety of nucleophiles can be employed to displace the bromide ion, leading to a wide array of 4-substituted-1-ethylisoquinoline derivatives.
Analogous reactions have been reported for similar 4-bromoisoquinoline (B23445) systems. For example, in a related compound, 4-bromo-1-ethoxyisoquinoline, the bromine atom can be substituted by various nucleophiles. rsc.org It is expected that this compound would undergo similar transformations. Common nucleophilic substitution reactions include the introduction of oxygen, nitrogen, and sulfur nucleophiles. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-1-ethylisoquinoline, while reaction with amines or thiols would furnish the corresponding 4-amino or 4-thioether derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful methods for the derivatization of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.
Table 1: Representative Nucleophilic Substitution Reactions on a 4-Bromoisoquinoline Scaffold
| Reaction Type | Reagents and Conditions | Product |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/EtOH/H₂O, Reflux | 4-Aryl-1-ethylisoquinoline |
| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 4-Alkenyl-1-ethylisoquinoline |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 4-Alkynyl-1-ethylisoquinoline |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 4-Amino-1-ethylisoquinoline |
| Cyanation | KCN or Zn(CN)₂, Pd(PPh₃)₄, DMF, 120 °C | 1-Ethylisoquinoline-4-carbonitrile |
Note: This table presents generalized conditions for reactions analogous to those expected for this compound, based on known transformations of other aryl bromides.
Multi-Component Reactions for Complex Isoquinoline-Based Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. libretexts.orgnih.gov The isoquinoline scaffold can participate in various MCRs, often initiated by the nucleophilic character of the nitrogen atom. While specific examples starting with this compound are not extensively documented, the general reactivity of isoquinolines in MCRs provides a blueprint for its potential applications.
One prominent example is the reaction of isoquinoline with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), which generates a 1,4-dipolar intermediate. wikipedia.org This zwitterionic species can then be trapped by a variety of electrophiles in a three-component reaction to afford complex, functionalized dihydroisoquinoline derivatives. It is conceivable that this compound could undergo a similar transformation, with the resulting products retaining the bromo and ethyl substituents for further diversification.
The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful MCR for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles. libretexts.org While typically employing aminopyridines, variations involving isoquinoline-like structures could potentially lead to novel polycyclic architectures. A hypothetical GBB-type reaction involving an amino-functionalized derivative of this compound, an aldehyde, and an isocyanide could generate highly complex and diverse molecular scaffolds.
Table 2: Potential Multi-Component Reactions Involving an Isoquinoline Core
| MCR Type | Reactants | Potential Product Scaffold |
| 1,4-Dipolar Cycloaddition | This compound, DMAD, Electrophile (e.g., aldehyde, isocyanate) | Functionalized Dihydroisoquinoline Derivatives |
| Ugi-type Reaction | Amino-derivatized this compound, Aldehyde, Isocyanide, Carboxylic Acid | Complex Acyclic or Macrocyclic Peptidomimetics |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | Amino-derivatized this compound, Aldehyde, Isocyanide | Fused Imidazoisoquinoline Derivatives |
Note: This table outlines potential MCRs based on the known reactivity of the isoquinoline nucleus. The specific outcomes with this compound would require experimental validation.
An extensive review of scientific literature reveals a lack of specific research on the biological and pharmacological activities of the chemical compound this compound, as well as its derivatives, within the precise framework of the requested topics. Searches for in vitro enzyme inhibition studies related to protein kinases (such as PKA, S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b), phosphodiesterases, and bacterial enzymes (like FabH and TS) for this particular compound did not yield any specific findings. Similarly, information regarding its antibacterial spectrum against Gram-positive and Gram-negative strains or its antifungal efficacy against specific fungal pathogens is not available in the reviewed scientific literature.
Therefore, this article cannot provide the detailed research findings and data tables as requested in the outline due to the absence of published research on this compound in these specific areas.
Biological and Pharmacological Research on 4 Bromo 1 Ethylisoquinoline and Its Derivatives in Vitro & Mechanistic Focus
Antimicrobial Activities (In Vitro)
Investigation of Mechanism of Action (e.g., DNA cleavage, enzyme inhibition)
The mechanism of action for isoquinoline (B145761) derivatives is diverse and appears to be compound-specific, involving various cellular processes. Some isoquinoline derivatives have been shown to exert their effects through enzyme inhibition. For instance, certain pyrimido[2,1-a]isoquinolin-4-one derivatives inhibit platelet phosphodiesterase activity, leading to an increase in intracellular cAMP levels. This elevation in cAMP is sufficient to inhibit calcium rise and fibrinogen binding, which are critical steps in platelet aggregation. nih.gov
Other isoquinoline derivatives have been investigated for their potential to interact with and damage DNA. The antitumor agent tirapazamine, a 1,2,4-benzotriazine (B1219565) 1,4-dioxide, while not an isoquinoline itself, provides a model for how some compounds can induce DNA damage under specific conditions. Its mechanism involves enzymatic reduction to an oxygen-sensitive radical that, under hypoxic conditions, leads to oxidative DNA damage. nih.gov One proposed mechanism for this damage is the release of hydroxyl radicals, which are well-known DNA-damaging agents. nih.gov This type of indirect DNA cleavage, mediated by reactive oxygen species, is a potential mechanism for appropriately substituted isoquinoline derivatives. Direct DNA cleavage can occur through intercalation, where planar aromatic or heteroaromatic molecules insert themselves between DNA base pairs, or through hydrolytic or oxidative cleavage of the phosphodiester backbone. sciepub.com For example, α-bromo-2-cyclopentenone, when activated by thiols, generates a DNA-alkylating episulfonium ion that leads to strand cleavage at guanine (B1146940) residues. nih.gov
Furthermore, some isoquinoline derivatives have been shown to downregulate the protein levels of inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin, without affecting their mRNA levels, suggesting an impact on translational or post-translational processes. nih.gov This downregulation promotes apoptosis in cancer cells. nih.gov
Receptor Binding and Modulation Studies (In Vitro)
A significant area of research for isoquinoline derivatives has been their interaction with sigma receptors (σR), which are classified into σ1 and σ2 subtypes. sigmaaldrich.com These receptors are involved in a variety of pathological conditions, including cancer and neurological disorders. nih.govnih.gov The σ1 receptor is a 26 kDa protein residing in the endoplasmic reticulum and has chaperone activity. nih.gov The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating tumor cells, making it a valuable target for anticancer therapies. nih.govmdpi.com
Numerous 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been synthesized and shown to have high affinity and selectivity for the σ2 receptor, with little to no affinity for the σ1 receptor. researchgate.net For example, certain analogs in this series have demonstrated K_i values in the low nanomolar range (5–6 nM) for the σ2 receptor. researchgate.net Structure-affinity relationship studies have revealed that modifications to the benzamide (B126) moiety of these tetrahydroisoquinoline derivatives can significantly impact their binding affinity and selectivity. researchgate.net
The binding site for ligands on the σ1 receptor has been proposed to be formed by the juxtaposition of its second and third hydrophobic domains. nih.govdrugbank.com For the σ2 receptor, studies using fragmented derivatives of a high-affinity ligand have identified a "DTG binding site" responsible for binding and a secondary site that enhances affinity and selectivity. mdpi.com
While the primary focus for many isoquinoline derivatives has been on sigma receptors, the isoquinoline scaffold is a common feature in ligands for other receptor systems, including adrenergic receptors (ARs). ARs are G protein-coupled receptors that mediate the actions of epinephrine (B1671497) and norepinephrine (B1679862) and are classified into α and β subtypes. mdpi.com
The endogenous ligands for ARs, such as epinephrine and norepinephrine, are catecholamines containing a monoamine structure. mdpi.com The interaction with the receptor involves π-π stacking between the aromatic ring of the ligand and phenylalanine residues in the receptor's binding pocket. mdpi.com Given the aromatic nature of the isoquinoline ring system, it is plausible that structurally related analogs could engage with adrenergic receptors.
For instance, β-adrenergic receptors, particularly the β2AR, are well-studied GPCRs. nih.gov The β1AR and β2AR share high sequence homology, yet it is possible to develop subtype-selective ligands. mdpi.com The putative β4-adrenergic receptor has been identified as a novel state of the β1-adrenergic receptor. nih.gov While specific studies directly linking 4-bromo-1-ethylisoquinoline to adrenergic receptor binding are not prominent in the search results, the structural similarities between isoquinoline-based compounds and known adrenergic ligands suggest this as a potential area for investigation.
Cellular Biological Assays (In Vitro)
A wide range of isoquinoline derivatives have demonstrated significant antiproliferative and cytotoxic activity against various human cancer cell lines. For example, phenylaminoisoquinolinequinones have shown potent activity against gastric, lung, and bladder cancer cell lines, with some compounds exhibiting submicromolar IC₅₀ values. nih.gov The position of the phenylamino (B1219803) group on the quinone nucleus has been found to be a critical determinant of activity. nih.gov Similarly, 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed IC₅₀ values in the range of 1.31 to 11.04 µM against gastric and leukemia cancer cell lines. researchgate.net
Isoquinoline alkaloids and herbal extracts containing them have also shown promising cytotoxic effects, in some cases exceeding the potency of standard chemotherapeutic drugs against melanoma and squamous cell carcinoma cell lines. nih.govnih.gov Two novel isoquinoline derivatives, B01002 and C26001, inhibited the proliferation of SKOV3 ovarian cancer cells with IC₅₀ values of 7.65 and 11.68 µg/mL, respectively. nih.gov These compounds were found to induce apoptosis in the cancer cells. nih.gov Another quinoline (B57606) derivative, 91b1, also showed a significant anticancer effect in vitro and in a xenograft mouse model. mdpi.com
The table below summarizes the antiproliferative activity of selected isoquinoline derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value |
|---|---|---|
| Phenylaminoisoquinolinequinone (3b) | AGS (gastric adenocarcinoma) | Submicromolar |
| Phenylaminoisoquinolinequinone (4b) | NCI-H460 (lung cancer) | Submicromolar |
| Phenylaminoisoquinolinequinone (7b) | T-24 (bladder cancer) | Submicromolar |
| 6-bromo-7-anilino-1-arylisoquinolinequinones | AGS (gastric adenocarcinoma) | 1.31 - 11.04 µM |
| 6-bromo-7-anilino-1-arylisoquinolinequinones | HL-60 (leukemia) | 1.31 - 11.04 µM |
| B01002 | SKOV3 (ovarian cancer) | 7.65 µg/mL |
| C26001 | SKOV3 (ovarian cancer) | 11.68 µg/mL |
Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. One mechanism of action is the inhibition of pro-inflammatory mediators. For example, a series of novel isoquinoline-1-carboxamides were found to suppress the lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in BV2 microglial cells. nih.gov The lead compound, HSR1101, also attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This anti-inflammatory effect was mediated through the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov
Vascular cell adhesion molecule-1 (VCAM-1) is another important target in inflammatory processes, particularly in atherosclerosis. nih.gov VCAM-1 expression on endothelial cells is induced by pro-inflammatory cytokines and mediates the adhesion of monocytes, a critical step in the formation of atherosclerotic lesions. nih.gov Some drugs can exert anti-atherogenic effects by down-regulating VCAM-1 expression. nih.gov While direct inhibition of VCAM-1 by this compound is not explicitly detailed in the provided search results, the known anti-inflammatory activities of related isoquinoline derivatives suggest that targeting pathways like VCAM-1 expression is a plausible mechanism. For instance, proteasome inhibitors like bortezomib (B1684674) have been shown to inhibit VCAM-1 expression in a rat model of atherosclerosis. rbmb.net The regulation of VCAM-1 expression can be complex, with some cytokines like IL-4 inducing it through an NF-κB-independent mechanism. nih.gov
The table below lists the compound names mentioned in this article.
Studies on Cell Signaling Pathways
Although direct evidence linking this compound to specific signaling cascades like the TGF-β pathway is scarce, research on analogous compounds offers valuable preliminary insights. The biological activities observed for isoquinoline derivatives, particularly their antineoplastic effects, strongly suggest an interaction with cellular signaling pathways that regulate cell growth, proliferation, and survival.
Research into derivatives of the structurally similar compound, 4-bromo-1-methylisoquinoline (B35474), has demonstrated notable antineoplastic activity. researchgate.net In these studies, the 4-bromo-1-methylisoquinoline core was chemically modified to produce a series of isoquinoline-1-carboxaldehyde thiosemicarbazones. These derivatives were then evaluated for their ability to inhibit the growth of cancer cells.
Antineoplastic Activity of 4-Substituted Isoquinoline-1-carboxaldehyde Thiosemicarbazones
A study focused on the synthesis and evaluation of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones revealed that modifications at the 4-position of the isoquinoline ring significantly influenced their anticancer activity. researchgate.net Specifically, derivatives of 4-bromo-1-methylisoquinoline were synthesized and tested for their efficacy against L1210 leukemia in mice. researchgate.net
The synthesis involved the condensation of 4-bromo-1-methylisoquinoline with various amines, followed by a series of reactions to yield the final thiosemicarbazone compounds. researchgate.net The most potent compounds in this series were the 4-amino and 4-(methylamino) derivatives. researchgate.net
The table below summarizes the antineoplastic activity of the most active derivatives synthesized from a 4-substituted isoquinoline precursor. The activity is expressed as a percentage of increased lifespan over the control group (% T/C) in mice with L1210 leukemia. researchgate.net
| Compound | R-Group at 4-position | Optimal Daily Dosage (mg/kg) | Antineoplastic Activity (% T/C) |
| 4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | -NH₂ | 40 | 177 |
| 4-(Methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | -NHCH₃ | 40 | 177 |
| Data sourced from a study on substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. researchgate.net |
While the precise mechanism of action for these compounds was not fully elucidated in the study, the potent antineoplastic effects of these 4-substituted isoquinoline derivatives strongly imply that they interfere with critical cellular signaling pathways essential for cancer cell proliferation and survival. Thiosemicarbazones are known to act as chelating agents and can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell division. This inhibition is a key mechanism by which many anticancer drugs exert their effects.
The findings for these closely related analogs of this compound suggest a promising area for future research. Investigating the specific signaling pathways modulated by these compounds could reveal novel targets for cancer therapy and provide a clearer understanding of the pharmacological potential of this class of molecules. Further studies are required to determine if this compound or its derivatives engage with pathways such as the TGF-β-PKA axis or other signaling networks involved in oncogenesis.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Bromine Substitution on Biological Activity and Selectivity
The presence and position of a halogen atom, such as bromine, on a drug-like scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. In the context of isoquinoline (B145761) and related heterocyclic structures, bromine substitution has been shown to modulate biological activity in various ways.
The introduction of a bromine atom can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and can influence its binding to target proteins. For instance, studies on quinazoline (B50416) derivatives, which are structurally related to isoquinolines, have shown that bromine substitution can lead to potent inhibitory activity against certain kinases. For example, a 6-bromo-substituted quinazoline derivative was found to be a dual inhibitor of EGFR and HER2. mdpi.com Similarly, a 4-bromo-phenylethylidene-hydrazinyl compound displayed high inhibitory activity toward wild-type EGFR. mdpi.com
The position of the bromine atom is critical. In the case of 4-bromo-1-ethylisoquinoline, the bromine is located on the benzene (B151609) ring portion of the isoquinoline core. Research on the bromination of isoquinoline has shown that the reaction can be highly regioselective, yielding specific isomers which may possess distinct biological profiles. semanticscholar.org The electronic properties of the bromine atom, being an electron-withdrawing group, can also influence the reactivity and interaction capabilities of the entire ring system.
A study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis evaluated various substituents, including halogens, demonstrating that the nature of the substituent significantly impacts potency. nih.gov While a direct comparison for this compound is not available, the data from related structures suggest that the bromine at the 4-position likely plays a crucial role in defining the compound's biological and selectivity profile.
Table 1: Impact of Halogen Substitution on Biological Activity in Related Heterocycles
| Compound Scaffold | Substituent | Observed Effect | Reference |
|---|---|---|---|
| Quinazoline | 6-Bromo | Dual EGFR-HER2 inhibition | mdpi.com |
| Quinazoline | 4-Bromo-phenylethylidene-hydrazinyl | High inhibitory activity toward EGFRwt | mdpi.com |
| 1H-indol-5-yl)-quinazolin-4-amine | 3-Bromo | Led to sub-nanomolar IC50 values | mdpi.com |
| 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Halogenated phenyl- and phenethyl carbamates | Remarkable bactericidal activity | nih.gov |
Role of the Ethyl Group and its Conformational Flexibility on Ligand-Target Interactions
The ethyl group at the 1-position of the isoquinoline ring introduces a degree of conformational flexibility, which can be a key determinant in how the molecule interacts with a biological target. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from the rotation around single bonds. lumenlearning.comlibretexts.org
The ethyl group's non-polar nature suggests it could participate in hydrophobic interactions within a binding site. These interactions involve the displacement of ordered water molecules from the binding pocket and the ligand surface, which can be energetically favorable. The specific orientation of the ethyl group, dictated by its conformational flexibility, would determine the extent and effectiveness of these hydrophobic contacts.
Influence of Substituents on the Isoquinoline Core (e.g., dimethoxy groups, other alkyl/aryl groups)
The isoquinoline core is a common scaffold in many biologically active natural products and synthetic compounds. semanticscholar.orgmdpi.com Its biological activity can be finely tuned by adding various substituents to the ring system.
For example, the introduction of dimethoxy groups, particularly at the 6- and 7-positions, is a common feature in many bioactive isoquinoline alkaloids. These groups can act as hydrogen bond acceptors and alter the electronic properties of the aromatic system. Studies on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated that this core structure, when further functionalized, can yield compounds with significant antimicrobial activity. nih.govresearchgate.net
Other alkyl or aryl groups can also dramatically alter activity. The size, lipophilicity, and electronic nature of these substituents are all critical factors. For instance, in a series of tetrahydroisoquinoline-based inhibitors, large substituents like a benzyl (B1604629) group at the 5-position were well-tolerated, indicating a large binding pocket in the target enzyme. nih.gov The addition of cyclic aromatic moieties at certain positions has been shown to increase inhibitory activity, possibly through π-π stacking interactions with aromatic amino acid residues in the binding site. researchgate.net
The type of linker used to attach a side chain to the isoquinoline core is also important. Research has shown that the nature of the linking group (e.g., -CO-, -CH2-, -CONH-) can significantly affect biological activity, suggesting that the precise positioning of terminal groups is crucial for target binding. nih.gov
Table 2: Influence of Various Substituents on the Biological Activity of Isoquinoline Derivatives
| Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Tetrahydroisoquinoline | Benzyl (Bn) | 5 | Well-tolerated for anti-tuberculosis activity | nih.gov |
| Tetrahydroisoquinoline | N-methylpiperazine | 8 | Preferred substituent for anti-tuberculosis activity | nih.gov |
| japsonline.commdpi.comThiazino[3,4-a]isoquinoline | Cyclic aromatic moieties | 11b | Increased DPP-IV inhibitory activity | researchgate.net |
| Isoquinoline | Dimethoxy | 6,7 | Common in bioactive alkaloids, associated with antimicrobial activity | nih.govresearchgate.net |
Pharmacophore Identification and Optimization for Specific Biological Targets
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional orientation. wjgnet.commdpi.com
For isoquinoline derivatives, which are known to inhibit various enzymes like kinases, pharmacophore models can be developed to guide the design of more potent and selective inhibitors. japsonline.comnih.gov A typical pharmacophore model for a kinase inhibitor might include:
A hydrogen bond acceptor feature to interact with the "hinge" region of the kinase ATP-binding site.
One or more hydrophobic features to occupy hydrophobic pockets within the binding site.
An aromatic ring feature for π-π stacking interactions.
By analyzing the structure of this compound, we can hypothesize its potential pharmacophoric features. The isoquinoline nitrogen can act as a hydrogen bond acceptor. The aromatic rings provide a hydrophobic surface and potential for aromatic interactions. The ethyl group contributes a further hydrophobic element. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design.
Optimization would involve modifying the structure to better match the pharmacophore of a specific target. For example, if a target has a larger hydrophobic pocket, the ethyl group could be extended or replaced with a larger alkyl or aryl group. If an additional hydrogen bond is required for high affinity, a suitable functional group could be introduced at an appropriate position on the isoquinoline ring. Virtual screening using a pharmacophore model can help identify promising new derivatives from large compound libraries. nih.gov
Principles of Bioisosteric Replacement and Analog Design
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity while improving its other properties, such as reducing toxicity or altering pharmacokinetics. cambridgemedchemconsulting.comrroij.comopenaccessjournals.com
In the context of this compound, several bioisosteric replacements could be considered to design new analogs:
Bromine Replacement: The bromine atom could be replaced by other halogens like chlorine or fluorine. Fluorine, for example, is smaller and more electronegative, which could alter binding interactions and metabolic stability. cambridgemedchemconsulting.com Alternatively, a cyano (-CN) or a trifluoromethyl (-CF3) group could be used as a bioisostere for bromine, as they have similar steric and electronic properties.
Ethyl Group Replacement: The ethyl group could be replaced with other small alkyl groups (e.g., propyl, isopropyl) to probe the size of the hydrophobic pocket. A cyclopropyl (B3062369) group is another common bioisostere for an ethyl group, offering a similar size but with a more rigid conformation.
Ring System Replacement: The entire isoquinoline scaffold could be replaced with other heterocyclic systems like quinoline (B57606), quinazoline, or indole, which are also common in biologically active compounds. This is a form of "scaffold hopping" that can lead to novel chemical series with potentially different intellectual property landscapes.
The design of analogs is a systematic process of making structural modifications to a lead compound and evaluating the impact on biological activity. nih.gov This process, guided by SAR data and computational modeling, is a cornerstone of modern medicinal chemistry.
Table 3: Common Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|
| -Br | -Cl, -F, -CN, -CF3 | Modify electronics, size, lipophilicity, and metabolic stability. |
| -CH2CH3 (Ethyl) | -CH(CH3)2 (Isopropyl), Cyclopropyl, -OCH3 | Alter size, shape, conformation, and polarity. |
| -OH | -NH2, -F, -OMe | Change hydrogen bonding capacity and pKa. |
| Benzene Ring | Pyridine (B92270), Thiophene, Bicyclopentane | Alter electronics, solubility, and metabolic pathways. princeton.edu |
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
While specific docking studies for 4-bromo-1-ethylisoquinoline are not extensively documented, research on analogous isoquinoline (B145761) and quinoline (B57606) derivatives demonstrates their potential to interact with a range of biological targets, particularly protein kinases and proteases. nih.govarxiv.org For instance, docking studies on quinoline derivatives as inhibitors for the SARS-CoV-2 main protease (Mpro) have identified key interactions that are likely relevant for isoquinoline-based ligands as well. arxiv.org These studies often reveal that the heterocyclic ring system (the isoquinoline core) engages in π-π stacking or π-cation interactions with aromatic residues like histidine, phenylalanine, or tyrosine in the active site.
In the case of this compound, the isoquinoline nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring ligands in many kinase hinge regions. nih.gov The bromo-substituent at the 4-position can participate in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity and selectivity. The ethyl group at the 1-position would likely occupy a hydrophobic pocket within the active site.
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to explore possible binding poses. The poses are then scored based on a function that estimates the binding free energy.
Table 1: Representative Docking Study Findings for Related Quinoline/Isoquinoline Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (Docking Score) | Reference |
|---|---|---|---|---|
| Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | LYS101, TYR181, TYR188 | -10.675 kcal/mol (for lead compound) | sci-hub.box |
| Quinoline Derivatives | SARS-CoV-2 Mpro (6LU7) | HIS41, GLU166, ASP187 | Not specified (strong H-bonds observed) | arxiv.org |
| Isoquinoline Sulfonamides | Protein Kinase A (PKA) | GLU121, VAL57, THR183 | Not specified (binding mode confirmed by X-ray) | nih.gov |
This table presents data for related compounds to illustrate the potential interactions and binding affinities that could be expected for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by docking, refine the binding pose, and elucidate the detailed mechanism of binding.
For a complex involving this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The trajectory from the simulation would be analyzed to calculate metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for both the protein and the ligand suggests a stable binding mode. arxiv.org
Studies on related CDK8 inhibitors and SARS-CoV-2 protease inhibitors have utilized MD simulations to confirm the stability of the ligand in the binding pocket. nih.govarxiv.org These simulations often show that key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, lending confidence to the predicted binding mode. For example, simulations of quinoline derivatives bound to the Mpro enzyme confirmed the stability of the ligand-protein complex and the persistence of hydrogen bonds with residues like GLU166. arxiv.org A simulation of liquid isoquinoline has also been performed to investigate translational and rotational diffusion, demonstrating the fundamental dynamic properties of the core scaffold. numberanalytics.com
Table 2: Key Metrics from a Representative Molecular Dynamics Simulation of a Quinoline Derivative
| System | Simulation Time | Key Stability Metrics | Findings | Reference |
|---|
This table is based on findings for a related quinoline compound to exemplify the type of data and insights gained from MD simulations.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for understanding the intrinsic electronic properties of a molecule. These properties govern its reactivity, stability, and spectroscopic characteristics.
Optimized Geometry: DFT calculations on 4-bromoisoquinoline (B23445) show that the molecule is essentially planar. The introduction of the bromine atom causes slight distortions in the C-C bond distances within the isoquinoline ring compared to the unsubstituted parent molecule. karazin.ua It is expected that the addition of a 1-ethyl group in this compound would cause this substituent to orient itself to minimize steric hindrance with the rest of the molecule, while the core isoquinoline ring system would remain largely planar.
Table 3: Selected Optimized Geometrical Parameters for 4-Bromoisoquinoline (4BIQ)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C1-N2 | 1.315 | C1-N2-C3: 117.1 |
| C3-C4 | 1.415 | N2-C3-C4: 123.8 |
| C4-Br17 | 1.911 | C3-C4-Br17: 121.2 |
Data obtained from DFT B3LYP/6-311++G* calculations for 4-bromoisoquinoline. Source: karazin.ua*
Electronic Properties and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. youtube.com For 4-bromoisoquinoline, the calculated HOMO-LUMO gap is approximately 0.1682 a.u. (or ~4.58 eV), indicating a stable molecule. karazin.ua
The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 4-bromoisoquinoline, the most negative potential (red/yellow regions) is located around the nitrogen atom, making it the most likely site for electrophilic attack (e.g., protonation). nih.gov Positive potential regions (blue) indicate sites susceptible to nucleophilic attack.
Table 4: Calculated Electronic Properties for 4-Bromoisoquinoline (4BIQ)
| Property | Value (a.u.) |
|---|---|
| HOMO Energy | -0.2455 |
| LUMO Energy | -0.0773 |
| HOMO-LUMO Energy Gap (ΔE) | 0.1682 |
Data obtained from DFT B3LYP/6-311++G* calculations. Source: karazin.ua*
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds. science.gov
No specific QSAR models for this compound have been published. However, numerous QSAR studies have been successfully applied to libraries of isoquinoline and quinoline derivatives to understand the structural requirements for various biological activities, such as the inhibition of aldo-keto reductase 1C3 (AKR1C3) or dipeptidyl peptidase-4. karazin.uaresearchgate.net
These studies typically involve calculating a wide range of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., pIC50).
For example, a QSAR study on isoquinoline derivatives as AKR1C3 inhibitors found that 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors and ring count descriptors were crucial for predicting activity. karazin.uasigmaaldrich.com This suggests that the 3D shape and electronic properties, as well as the presence of specific ring structures, are key determinants of inhibitory potential.
A QSAR model for a series of analogues of this compound would be invaluable for lead optimization. By understanding which properties (e.g., the electronegativity of the substituent at the 4-position, the size of the alkyl group at the 1-position) are positively or negatively correlated with activity, medicinal chemists can rationally design more potent compounds.
Table 5: Examples of Descriptors Used in QSAR Models for Isoquinoline Derivatives
| QSAR Model Target | Important Descriptor Classes | Example Descriptors | Findings | Reference |
|---|---|---|---|---|
| AKR1C3 Inhibition | 3D-MoRSE, 2D-Ring Count | MoRSEP27, MoRSEE5, nF10HeteroRing | Model indicates that specific 3D electronic properties and the count of 10-membered heterocyclic rings are predictive of inhibitory activity. | thaiscience.info |
Virtual Screening and De Novo Drug Design Methodologies
Virtual screening and de novo design are two key strategies in computational drug discovery for identifying novel hit and lead compounds.
Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify molecules that are likely to bind and exhibit the desired activity. This can be done using either ligand-based or structure-based approaches. In a structure-based virtual screen, compounds from a library (e.g., the ZINC database) are docked into the active site of a target protein, and the top-scoring compounds are selected for experimental testing. nih.gov this compound could itself be a member of such a screening library or could serve as a query molecule in a ligand-based screen, where compounds with similar 2D or 3D features are sought.
De Novo Drug Design: De novo design, or fragment-based design, involves building a novel ligand from scratch or by growing or linking small molecular fragments within the target's active site. The isoquinoline scaffold is a common starting point for such design efforts. nih.gov For example, a fragment-based approach might identify that a brominated aromatic ring binds favorably in one sub-pocket while an ethyl-substituted heterocycle binds in another. A de novo design program could then suggest linking these fragments with an appropriate chemical linker to create a novel, high-affinity ligand. The 4-bromo and 1-ethyl substituents on the isoquinoline core of the title compound make it an interesting scaffold for these approaches. The bromine atom, for instance, can serve as a chemical handle for synthetic elaboration (e.g., via Suzuki coupling) to explore different chemical spaces based on initial fragment hits.
Advanced Analytical Techniques in Chemical Biology Research
Spectroscopic Characterization (NMR, Mass Spectrometry) for Structural Elucidation of Novel Derivatives
Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to provide detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the carbon-hydrogen framework of a molecule. For isoquinoline (B145761) derivatives, ¹H NMR and ¹³C NMR are fundamental for confirming the substitution pattern on the bicyclic ring system.
¹³C NMR Data for 4-Bromoisoquinoline (B23445)
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 152.4 |
| C3 | 143.5 |
| C4 | 122.0 |
| C4a | 135.5 |
| C5 | 129.2 |
| C6 | 128.1 |
| C7 | 127.9 |
| C8 | 127.4 |
| C8a | 130.3 |
This data is for the related compound 4-bromoisoquinoline.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-bromo-1-ethylisoquinoline (C₁₁H₁₀BrN), the expected monoisotopic mass would be approximately 234.999 g/mol . The presence of a bromine atom is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula with high confidence.
Chromatographic Methods (HPLC, LCMS) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of a synthesized compound. A sample of this compound would be injected into an HPLC system equipped with a suitable stationary phase (typically a C18 column) and a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is commonly used for detection, as the isoquinoline ring system is chromophoric. A pure sample will ideally show a single major peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex reaction mixtures. As the components elute from the chromatography column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the confident identification of reactants, products, and byproducts in a reaction mixture, making it an invaluable tool for reaction monitoring and optimization in the synthesis of this compound.
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure, including stereochemistry and the conformation of the molecule in the solid state.
To date, there are no publicly available crystal structures for this compound. The acquisition of single crystals of sufficient quality is a prerequisite for this analysis. Should such crystals be obtained, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, further solidifying the structural characterization of this compound. For comparison, the crystal structure of the related compound 4-bromo-1H-indole-2,3-dione has been reported, showcasing the level of structural detail that can be obtained for bromo-substituted heterocyclic systems. sigmaaldrich.com
Future Perspectives and Research Challenges for 4 Bromo 1 Ethylisoquinoline
Development of Highly Efficient and Atom-Economical Synthetic Pathways
While methods for the synthesis of the isoquinoline (B145761) core are well-established, including the classic Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, there is a continuous drive towards more efficient and environmentally friendly strategies. mdpi.comnih.govwikipedia.org For 4-bromo-1-ethylisoquinoline specifically, the development of atom-economical synthetic routes is a primary research challenge. Current approaches may involve multi-step sequences with the potential for significant waste generation. google.com
Future research should focus on catalytic methods that minimize the use of stoichiometric reagents and reduce the number of synthetic steps. For instance, palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl (B1604629) azides has been explored for the synthesis of 4-bromoisoquinolone, a related derivative. google.comresearchgate.net Adapting and optimizing such catalytic systems for the direct synthesis of this compound could significantly improve efficiency. Furthermore, exploring one-pot, multi-component reactions that assemble the molecule from simple precursors would be a major advancement. nih.gov The principles of green chemistry, such as the use of safer solvents and milder reaction conditions, should be integral to these new synthetic designs. rsc.org
Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Isoquinolines
| Feature | Traditional Synthesis (e.g., Bischler-Napieralski) | Future Atom-Economical Synthesis |
| Reagents | Often requires stoichiometric amounts of strong acids or dehydrating agents. wikipedia.org | Utilizes catalytic amounts of transition metals (e.g., Pd, Cu, Rh). nih.govorganic-chemistry.org |
| Number of Steps | Can be multi-step, involving protection and deprotection. nih.gov | Aims for one-pot or tandem reactions to reduce steps. nih.gov |
| Byproducts | Can generate significant amounts of waste. | Designed to incorporate most atoms from reactants into the final product. acs.org |
| Reaction Conditions | May require harsh conditions like high temperatures. google.com | Prefers milder and more environmentally benign conditions. rsc.org |
Exploration of New and Underexplored Biological Targets for In Vitro Profiling
The biological activities of isoquinoline derivatives are vast, with reported effects including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgresearchgate.net However, the specific biological targets of this compound remain largely uncharacterized. A significant future direction is the comprehensive in vitro profiling of this compound against a wide range of biological targets.
This exploration should not be limited to known targets of isoquinoline alkaloids but should also venture into novel and underexplored areas. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could uncover unexpected activities. For example, while some isoquinolines are known to interact with DNA and inhibit enzymes like topoisomerase, the specific interactions of the 4-bromo-1-ethyl derivative are unknown. semanticscholar.org Furthermore, investigating its potential as an inhibitor of apoptosis proteins (IAPs) or its effects on key signaling pathways implicated in various diseases could yield valuable therapeutic leads. nih.gov
Rational Design of Analogs with Improved Potency, Selectivity, and Desirable Molecular Properties
Once initial biological activities are identified, the rational design of analogs of this compound will be crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying the core structure to enhance potency, improve selectivity for the desired target, and optimize pharmacokinetic properties. nih.govresearchgate.net
Key areas for modification include:
The Ethyl Group at Position 1: Varying the length and branching of the alkyl chain, or introducing cyclic or aromatic moieties, could influence binding affinity and lipophilicity.
The Bromo Group at Position 4: Replacing the bromine with other halogens or different functional groups (e.g., cyano, nitro, amino) could modulate electronic properties and target interactions. nih.gov
The Isoquinoline Core: Introducing substituents at other positions on the benzene (B151609) or pyridine (B92270) rings could fine-tune the molecule's properties.
Computational modeling and docking studies can play a significant role in guiding the design of these analogs, predicting their binding modes and affinities for specific targets before their synthesis. semanticscholar.org The goal is to develop a library of compounds with a range of properties, allowing for the selection of candidates with the most promising therapeutic profiles.
Integration of Omics Technologies to Elucidate Complex Biological Mechanisms
To gain a deeper understanding of the biological effects of this compound and its analogs, the integration of "omics" technologies is essential. frontiersin.orgnumberanalytics.com These high-throughput approaches provide a global view of the molecular changes within a biological system in response to a compound.
Genomics and Transcriptomics: Can identify changes in gene expression patterns, revealing the signaling pathways and cellular processes affected by the compound. frontiersin.org
Proteomics: Can uncover alterations in protein expression and post-translational modifications, providing direct insights into the compound's molecular targets and downstream effects. researchgate.net
Metabolomics: Can reveal changes in the metabolic profile of cells or organisms, highlighting the compound's impact on metabolic pathways. researchgate.net
By combining these omics datasets, researchers can construct a comprehensive picture of the mechanism of action of this compound, moving beyond a single target to understand its network-level effects. This holistic approach is critical for predicting both efficacy and potential off-target effects. frontiersin.org
Potential Applications Beyond Traditional Medicinal Chemistry
The unique chemical structure of this compound suggests potential applications beyond its use as a therapeutic agent. The isoquinoline scaffold is known for its utility in materials science and as a component of chemical probes. amerigoscientific.com
Future research could explore:
Materials Science: The aromatic and heterocyclic nature of the molecule could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. amerigoscientific.com The bromine atom also provides a handle for further functionalization to tune the material's properties.
Chemical Probes: Functionalized derivatives of this compound could be developed as fluorescent probes for imaging specific biological processes or for use in diagnostic assays. The isoquinoline ring system itself possesses interesting photophysical properties that can be modulated through chemical modification.
By expanding the scope of research beyond medicinal chemistry, the full potential of this compound as a versatile chemical entity can be realized.
Q & A
Basic: What are the optimal synthetic routes for 4-bromo-1-ethylisoquinoline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. To optimize yield and purity:
- Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Adjust reaction temperature (e.g., 60–80°C for bromination) and stoichiometry (1.2–1.5 equivalents of brominating agents).
- Monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for purification .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethyl group at position 1, bromine at position 4). Integration ratios and coupling constants verify structural integrity.
- Mass Spectrometry (HRMS): Validate molecular weight (C₁₁H₁₀BrN⁺ requires m/z 235.0004).
- HPLC-PDA: Assess purity (>95% by area normalization). Use C18 columns with acetonitrile/water mobile phases .
Basic: What are common challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
- Challenge: Co-elution of byproducts (e.g., debrominated derivatives).
- Solution: Optimize solvent polarity in column chromatography (e.g., dichloromethane/methanol gradients).
- Challenge: Low crystallinity.
- Solution: Recrystallize from ethanol/water (4:1 v/v) at low temperatures (0–4°C) .
Advanced: How can this compound be utilized as a fluorescent probe in live-cell imaging studies?
Methodological Answer:
- Labeling Protocol: Incubate cells with 1–10 µM compound in PBS (pH 7.4) for 30–60 minutes.
- Imaging: Use confocal microscopy (excitation/emission: 350/450 nm). Include controls (e.g., untreated cells, competitive inhibitors) to confirm specificity.
- Data Validation: Quantify fluorescence intensity with software (e.g., ImageJ) and correlate with cellular uptake via flow cytometry .
Advanced: What strategies are effective in resolving contradictory data on the biological activity of this compound across different assay systems?
Methodological Answer:
- Replicate Experiments: Ensure identical conditions (e.g., cell lines, incubation times).
- Orthogonal Assays: Cross-validate results using SPR (binding affinity) and enzymatic assays (IC₅₀).
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for inter-assay variability. Transparently report negative results in supplementary data .
Advanced: What computational approaches are suitable for predicting the binding modes of this compound with enzyme targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., kinases).
- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability.
- QSAR Models: Corinate substituent effects (e.g., bromine’s electronegativity) with bioactivity data .
Advanced: How should researchers design dose-response experiments to evaluate the pharmacological effects of this compound?
Methodological Answer:
- Dose Range: Test 0.1–100 µM in logarithmic increments.
- Assay Conditions: Use triplicate wells in 96-well plates (cell viability: MTT assay; enzyme inhibition: colorimetric substrates).
- Data Normalization: Express results as % inhibition relative to controls. Fit curves using GraphPad Prism (log[inhibitor] vs. response) .
Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Synthetic Modifications: Vary substituents (e.g., replace ethyl with methyl, bromine with chlorine).
- Bioactivity Profiling: Test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains).
- Data Integration: Use cheminformatics tools (e.g., Schrödinger’s Canvas) to map substituent effects to activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
